molecular formula C19H28N2O3 B2815642 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea CAS No. 2309216-29-1

1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

Cat. No.: B2815642
CAS No.: 2309216-29-1
M. Wt: 332.444
InChI Key: JNNXDPZBFCBHFH-UHFFFAOYSA-N
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Description

1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through a series of reactions starting from simple hydrocarbons. This may involve Friedel-Crafts alkylation and subsequent functional group transformations.

    Introduction of the Furan Ring: The furan ring can be introduced through a Diels-Alder reaction or other cyclization methods.

    Coupling Reactions: The final step involves coupling the adamantane derivative with the furan ring through a urea linkage. This can be achieved using reagents such as isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea linkage may produce amines.

Scientific Research Applications

1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea has several scientific research applications:

    Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: The adamantane moiety imparts rigidity and stability, making it useful in the design of new materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylurea: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    2,5-Dimethylfuran: Lacks the adamantane moiety, resulting in different physical and chemical properties.

Uniqueness

1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is unique due to the combination of the adamantane and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3/c1-11-3-16(12(2)24-11)17(22)10-20-18(23)21-19-7-13-4-14(8-19)6-15(5-13)9-19/h3,13-15,17,22H,4-10H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNXDPZBFCBHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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